molecular formula C22H46O4 B12659976 1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol CAS No. 94087-91-9

1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol

Cat. No.: B12659976
CAS No.: 94087-91-9
M. Wt: 374.6 g/mol
InChI Key: ZRPMKCRNMKWTGW-UHFFFAOYSA-N
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Description

1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol is a chemical compound with the molecular formula C22H46O4. It is characterized by the presence of hydroxyl and ether functional groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol typically involves the reaction of octadecan-2-ol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the addition of ethylene oxide to the hydroxyl group of octadecan-2-ol .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where octadecan-2-ol and ethylene oxide are mixed in precise ratios. The reaction is conducted at elevated temperatures and pressures to ensure complete conversion and high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: Employed in the study of membrane dynamics and interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, detergents, and lubricants.

Mechanism of Action

The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol involves its interaction with lipid membranes due to its amphiphilic structure. The hydroxyl and ether groups facilitate hydrogen bonding and van der Waals interactions with other molecules, influencing membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol is unique due to its specific arrangement of hydroxyl and ether groups, which confer distinct physicochemical properties and reactivity compared to its analogs .

Properties

CAS No.

94087-91-9

Molecular Formula

C22H46O4

Molecular Weight

374.6 g/mol

IUPAC Name

1-[2-(2-hydroxyethoxy)ethoxy]octadecan-2-ol

InChI

InChI=1S/C22H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(24)21-26-20-19-25-18-17-23/h22-24H,2-21H2,1H3

InChI Key

ZRPMKCRNMKWTGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(COCCOCCO)O

Origin of Product

United States

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